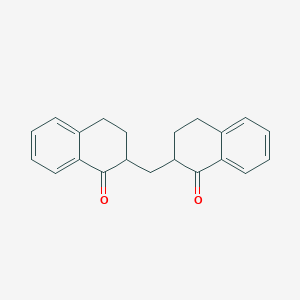
2,2'-Methylenedi(3,4-dihydronaphthalen-1(2H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is an organic compound that belongs to the class of naphthalenones These compounds are characterized by their two fused benzene rings and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) typically involves the condensation of two molecules of 3,4-dihydronaphthalen-1(2H)-one with formaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction can be represented as follows:
2C10H10O+CH2O→C21H20O2+H2O
Industrial Production Methods
On an industrial scale, the production of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as acidic or basic resins can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction of the ketone groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated naphthalenones.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) depends on its specific application. For instance, in medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge between two aromatic rings.
Bisphenol A: A well-known compound with two phenol groups connected by a methylene bridge.
Uniqueness
2,2’-Methylenedi(3,4-dihydronaphthalen-1(2H)-one) is unique due to its naphthalenone structure, which imparts distinct chemical and physical properties compared to other methylene-bridged compounds
Propriétés
Numéro CAS |
5118-57-0 |
|---|---|
Formule moléculaire |
C21H20O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C21H20O2/c22-20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)23/h1-8,16-17H,9-13H2 |
Clé InChI |
RNXWZQMNNPMIEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CC3CCC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
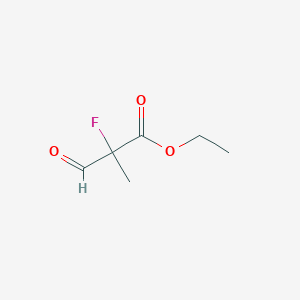
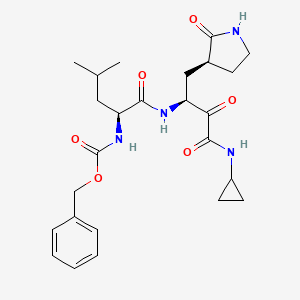

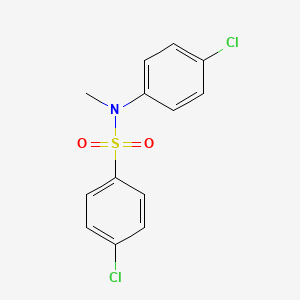
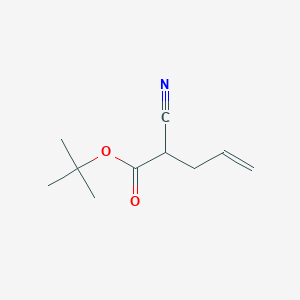
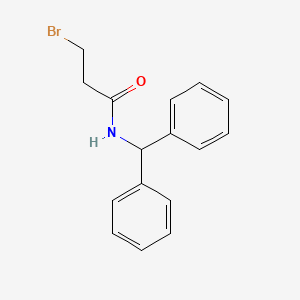

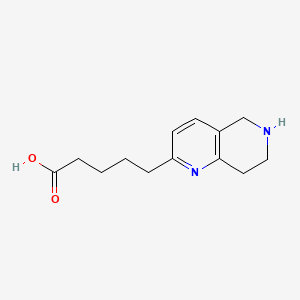
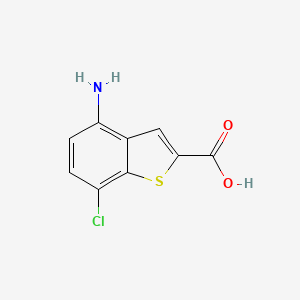
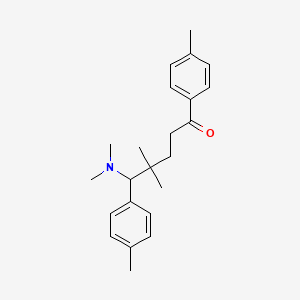
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)

